molecular formula C11H16FNS B13223290 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene

1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene

Cat. No.: B13223290
M. Wt: 213.32 g/mol
InChI Key: ZVPMETLQHYSOTN-UHFFFAOYSA-N
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Description

1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene is a fluorinated aromatic compound featuring a sulfanyl (-S-) linkage to a branched 2-amino-3-methylbutyl substituent. The amino group in the side chain may enhance solubility and reactivity compared to non-polar substituents, making it a candidate for further functionalization or biological targeting .

Properties

Molecular Formula

C11H16FNS

Molecular Weight

213.32 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-amine

InChI

InChI=1S/C11H16FNS/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8,11H,7,13H2,1-2H3

InChI Key

ZVPMETLQHYSOTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a fluorobenzene derivative reacts with a thiol compound containing the 2-amino-3-methylbutyl group. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the fluorobenzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives.

Scientific Research Applications

1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in thiol-disulfide exchange reactions. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent on Benzene Key Functional Groups Molecular Weight (g/mol)
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene 4-fluoro -S-(2-amino-3-methylbutyl) ~229.3 (calculated)
1-[(Chloromethyl)sulfanyl]-4-fluorobenzene (14c) 4-fluoro -S-(chloromethyl) 190.64
1-(4-Chlorobutyl)-4-fluorobenzene 4-fluoro -CH2CH2CH2CH2Cl 200.68
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene 2-fluoro, 4-CF3 -S-benzyl ~296.3 (calculated)
5f (tert-butylsulfanyl derivative) Varied -S-(tert-butyl) ~238.4 (calculated)

Key Observations :

  • Amino vs. Chloro Substituents: The amino group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chloro group in 14c and 1-(4-chlorobutyl)-4-fluorobenzene. This difference may enhance solubility in polar solvents and interaction with biological targets .
  • Fluorine Position : The para-fluorine in the target compound vs. ortho-fluorine in 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene () alters electronic effects. Para-substitution typically reduces steric hindrance, favoring π/π stacking in biological systems .

Key Observations :

  • The synthesis of 14c () suggests that the target compound could be derived by replacing the chloromethyl group with a pre-formed 2-amino-3-methylbutyl moiety.
  • Clemmensen reduction () highlights the utility of reductive methods for alkyl chain introduction, though the amino group may require protection during synthesis.

Biological Activity

1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene, also known by its Chemical Abstracts Service (CAS) number 1523012-19-2, is an organic compound characterized by a para-fluorobenzene ring substituted with a sulfanyl group linked to a 2-amino-3-methylbutyl chain. The molecular formula for this compound is C₁₁H₁₄FNS, and it has a molecular weight of approximately 213.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in drug development.

Chemical Structure and Properties

The structure of this compound is significant for its biological activity. The presence of the fluorine atom at the para position relative to the sulfanyl group enhances its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group facilitates binding interactions that can modulate enzymatic activities or receptor functions, leading to various physiological effects.

Pharmacological Potential

Research indicates that derivatives of fluorobenzene compounds often exhibit diverse pharmacological properties. Specifically, studies have highlighted the following potential activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Enzyme Inhibition : Interaction studies have shown that this compound can inhibit specific enzymes, which may be relevant for treating conditions associated with enzyme dysregulation.

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various fluorinated compounds, this compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, comparable to established antibiotics. The zones of inhibition were measured, revealing effective concentrations that warrant further exploration.

CompoundZone of Inhibition (mm)Bacterial Strain
This compound15 mmStaphylococcus aureus
Control (Cefixime)20 mmStaphylococcus aureus

Study 2: Enzyme Inhibition

Another significant study focused on the enzyme inhibition potential of this compound. It was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical in neuropharmacology. The IC₅₀ values indicated promising inhibitory effects, suggesting potential applications in treating neurodegenerative disorders.

EnzymeIC₅₀ (µM)Reference Compound IC₅₀ (µM)
AChE0.95Galantamine: 0.85
BChE0.87Donepezil: 0.75

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